1,3-Butadiyne, 1-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butadiyne, 1-fluoro-: is an organic compound with the molecular formula C₄HF . It is a derivative of butadiyne, where one of the hydrogen atoms is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butadiyne, 1-fluoro- can be achieved through various methods. One common approach involves the fluorination of 1,3-butadiyne using a suitable fluorinating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the fluorination process and ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 1,3-Butadiyne, 1-fluoro- often involves large-scale fluorination processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of advanced fluorinating agents and catalysts is crucial in industrial settings to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiyne, 1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert 1,3-Butadiyne, 1-fluoro- into different reduced forms, often involving the addition of hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
1,3-Butadiyne, 1-fluoro- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, especially in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1,3-Butadiyne, 1-fluoro- involves its interaction with various molecular targets and pathways. The fluorine atom’s presence significantly influences the compound’s reactivity and interaction with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiyne: The parent compound without the fluorine atom.
1,3-Butadiyne, 1-chloro-: A similar compound where the fluorine atom is replaced by a chlorine atom.
1,3-Butadiyne, 1-bromo-: A similar compound where the fluorine atom is replaced by a bromine atom.
Uniqueness
1,3-Butadiyne, 1-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
74706-98-2 |
---|---|
Molecular Formula |
C4HF |
Molecular Weight |
68.05 g/mol |
IUPAC Name |
1-fluorobuta-1,3-diyne |
InChI |
InChI=1S/C4HF/c1-2-3-4-5/h1H |
InChI Key |
XLMVPPCMRBLRSB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.